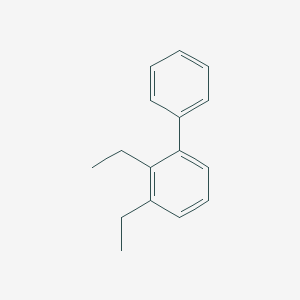

1,2-Diethyl-3-phenylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1,2-diethyl-3-phenylbenzene |

InChI |

InChI=1S/C16H18/c1-3-13-11-8-12-16(15(13)4-2)14-9-6-5-7-10-14/h5-12H,3-4H2,1-2H3 |

InChI Key |

LSRXTTAOAQMMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,2 Diethyl 3 Phenylbenzene

Quantum Chemical Methodologies for Structural Elucidation

Quantum chemical calculations are foundational to understanding the molecule at an electronic level, providing insights into its geometry, bonding, and aromatic character.

Density Functional Theory (DFT) is a robust method for determining the ground-state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and electronic structures. acs.org For 1,2-Diethyl-3-phenylbenzene, a typical calculation would involve a hybrid functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netbohrium.com

Geometry optimization calculations seek the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The substitution pattern, with two adjacent ethyl groups and a phenyl group, creates significant steric hindrance that influences the final geometry, particularly the rotational orientations of the substituents relative to the central benzene (B151609) ring.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap suggests the molecule is more easily excitable. Mulliken charge analysis can also be performed to determine the partial charges on each atom, revealing the electronic effects of the alkyl and phenyl substituents on the benzene ring.

Table 1: Predicted Geometrical Parameters for 1,2-Diethyl-3-phenylbenzene using DFT (Note: These are illustrative values based on typical DFT calculations for substituted benzenes.)

| Parameter | Value |

|---|---|

| C-C (benzene ring) Bond Length | ~1.39 - 1.41 Å |

| C-C (ring-phenyl) Bond Length | ~1.49 Å |

| C-C (ring-ethyl) Bond Length | ~1.51 Å |

| C-C-C (ring) Bond Angle | ~119° - 121° |

| C-C-C-C (phenyl-ring) Dihedral Angle | ~45° - 55° |

Table 2: Predicted Electronic Properties for 1,2-Diethyl-3-phenylbenzene using DFT (Note: Illustrative values.)

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that span the entire molecule. numberanalytics.comlibretexts.org For aromatic compounds, MO theory is essential for explaining the stability conferred by the delocalized π-electron system. numberanalytics.comlibretexts.org

In 1,2-Diethyl-3-phenylbenzene, the six p-orbitals of the central benzene ring combine to form six π molecular orbitals: three lower-energy bonding orbitals and three higher-energy antibonding orbitals. youtube.com According to Hückel's rule, the presence of 6 π-electrons (satisfying the 4n+2 rule for n=1) fills the bonding orbitals, leading to the characteristic stability of the aromatic ring. libretexts.org The ethyl and phenyl substituents perturb these molecular orbitals. The ethyl groups, being weak electron-donating groups, slightly raise the energy of the π orbitals. The phenyl group's π system can conjugate with the central ring, leading to more complex MO interactions and a potential modification of the HOMO-LUMO gap. Analysis of the MO diagrams helps to rationalize the molecule's electronic transitions and reactivity patterns. aip.org

Aromaticity is a key concept that is quantified using various computed indices. rsc.orgcmst.eu Substitution on a benzene ring generally leads to a decrease in aromaticity due to the disruption of the perfect π-electron delocalization. rsc.orgresearchgate.net

Commonly used indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index measures the equalization of bond lengths in the ring. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 indicate reduced aromaticity. aip.org

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. A large negative value (e.g., for benzene) indicates strong aromatic character. The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is often considered a reliable measure. researchgate.netnih.gov

Aromatic Fluctuation Index (FLU): This index is based on electron delocalization and measures the deviation from an ideal aromatic reference. rsc.org

For 1,2-Diethyl-3-phenylbenzene, it is expected that all indices would show a lower aromaticity compared to unsubstituted benzene due to the electronic and steric effects of the substituents.

Table 3: Comparative Aromaticity Indices (Note: Illustrative values comparing benzene to the substituted compound.)

| Compound | HOMA | NICS(1)zz (ppm) |

|---|---|---|

| Benzene (Reference) | 1.000 | -30.5 |

| 1,2-Diethyl-3-phenylbenzene (Predicted) | 0.985 | -28.7 |

Molecular Orbital Theory Applications for Bonding Analysis

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexible ethyl groups and the rotatable phenyl group, 1,2-Diethyl-3-phenylbenzene can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable arrangement and understanding the energy barriers between different conformers. rsc.org

This analysis is performed by creating a potential energy surface (PES). A PES is mapped by systematically changing key dihedral angles—specifically, the rotation around the C(ring)-C(ethyl) and C(ring)-C(phenyl) bonds—and calculating the single-point energy at each step using DFT. researchgate.net The resulting surface shows energy minima corresponding to stable conformers and saddle points corresponding to transition states between them. Steric clash between the bulky substituents is the dominant factor determining the shape of the PES. For instance, the phenyl group is expected to be significantly twisted out of the plane of the central benzene ring to avoid steric hindrance with the adjacent ethyl group. frontiersin.orgnih.gov

Computational Prediction of Spectroscopic Signatures for Vibrational and Electronic Transitions

Computational methods can predict spectroscopic properties, which are invaluable for compound identification. rsc.org

Vibrational Spectroscopy (IR): By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. oup.comarxiv.org These calculations yield harmonic frequencies that correspond to the peaks in an infrared (IR) spectrum. While harmonic frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to provide excellent agreement with experimental data. oup.com This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as C-H stretches (aromatic and aliphatic), and benzene ring breathing modes. bohrium.com Machine learning models are also emerging as a powerful tool for predicting accurate IR spectra for complex aromatic molecules. nih.govcompchem.nlresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Vis spectrum. These calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of the transitions, providing insight into the electronic structure and conjugation within the molecule.

Table 4: Predicted Key Vibrational Frequencies for 1,2-Diethyl-3-phenylbenzene (Note: Illustrative harmonic frequencies calculated with DFT.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (ethyl) | 2980 - 2850 |

| Aromatic C=C Stretch (ring modes) | 1600 - 1450 |

| Aliphatic C-H Bend (ethyl) | 1465 - 1375 |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). biomolmd.orgnih.gov MD simulations model the atoms as classical particles moving according to a force field—a set of equations and parameters that describe the potential energy of the system. acs.org

For 1,2-Diethyl-3-phenylbenzene, an MD simulation would involve placing hundreds or thousands of these molecules in a simulation box with periodic boundary conditions. After an equilibration period, the simulation can predict bulk properties such as:

Density and Heat of Vaporization: These fundamental thermodynamic properties can be compared with experimental values to validate the force field.

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding molecules varies as a function of distance from a reference molecule. The RDFs can reveal details about the liquid structure, such as the preferred orientation and packing of the aromatic rings due to π-π stacking. researchgate.net

Transport Properties: Properties like the self-diffusion coefficient can be calculated to understand the mobility of the molecules in the liquid state.

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material. biomolmd.org

Synthetic Methodologies for 1,2 Diethyl 3 Phenylbenzene and Analogous Highly Substituted Benzene Derivatives

Strategies for Regioselective Alkylation of Aromatic Systems

The introduction of alkyl groups onto an aromatic ring with specific placement, or regioselectivity, is a foundational challenge in synthesizing polysubstituted benzenes. For a target like 1,2-Diethyl-3-phenylbenzene, establishing the diethyl-substituted pattern is a critical step.

Classical methods like the Friedel-Crafts alkylation often face limitations, including polysubstitution and carbocation rearrangements. libretexts.orgmsu.edu For instance, reacting benzene (B151609) with an ethyl halide under Friedel-Crafts conditions tends to produce a mixture of mono-, di-, and poly-alkylated products because the initial ethyl group activates the ring, making it more reactive than benzene itself. msu.eduvaia.com

Modern approaches offer greater control. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the aromatic ring guides metallation (and subsequent alkylation) to the adjacent ortho position. While not directly applicable to an unsubstituted benzene starting material for this specific target, it is a key strategy for building up complex substitution patterns.

Another challenge is that many methods for regioselective alkylation rely on the inherent electronic properties of the starting material. nih.gov The development of biocatalyst-controlled methods, using engineered photoenzymes, has shown promise for the regioselective alkylation of arenes, overcoming the limitations of substrate-controlled selectivity. nih.gov For complex targets, a multi-step synthesis is often necessary, where the order of substituent introduction is critical to exploit the directing effects of the groups already present on the ring. openstax.orgpressbooks.pub

Approaches for Arylation of Substituted Benzenes

Introducing a phenyl group onto an already substituted benzene core is a key transformation for synthesizing compounds like 1,2-Diethyl-3-phenylbenzene. This can be achieved through several powerful methods, primarily transition metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Ullmann Coupling)

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl systems. rsc.orgresearchgate.net These reactions generally involve coupling an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. cas.cn

To synthesize 1,2-Diethyl-3-phenylbenzene, one could envision a Suzuki-Miyaura coupling between a 1,2-diethyl-3-halobenzene (like 1-bromo-2,3-diethylbenzene) and phenylboronic acid. This approach offers high functional group tolerance and typically proceeds with high yields.

| Cross-Coupling Reaction | Typical Reactants | Common Catalyst | Key Advantage |

| Suzuki-Miyaura | Aryl Halide/Triflate + Arylboronic Acid/Ester | Palladium complexes (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, commercially available reagents. |

| Negishi | Aryl Halide + Arylzinc Reagent | Palladium or Nickel complexes | High reactivity and selectivity. |

| Ullmann Coupling | Two Aryl Halides | Copper | Useful for symmetrical biaryls, often requires high temperatures. |

The development of these reactions has been crucial for constructing complex molecules for pharmaceuticals and materials science. researchgate.netcas.cn

Friedel-Crafts Alkylation/Acylation with Subsequent Reduction Pathways

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. libretexts.orgwikipedia.org While Friedel-Crafts alkylation with a phenyl group is not feasible, the related Friedel-Crafts acylation offers a viable, though indirect, route.

One could perform a Friedel-Crafts acylation on 1,2-diethylbenzene (B43095) with benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org This would introduce a benzoyl group onto the ring. The resulting ketone is a deactivated product, which advantageously prevents further acylation reactions. vaia.comorganic-chemistry.org The carbonyl group of the ketone can then be reduced to a methylene (B1212753) group (CH₂) via methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. This two-step acylation-reduction sequence is a reliable way to introduce an arylalkyl substituent and avoids the rearrangement and polyalkylation issues associated with direct Friedel-Crafts alkylation. organic-chemistry.org However, the regioselectivity of the initial acylation on 1,2-diethylbenzene would need to be carefully controlled.

Multi-Component Reactions and Cascade Processes in Poly-Substitution

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a highly efficient strategy for building molecular complexity. acs.orgnih.gov These reactions are prized for their atom economy and for reducing the number of synthetic steps and purification processes.

For the synthesis of polysubstituted benzenes, transition-metal-free multicomponent benzannulation reactions have been developed. nih.gov For instance, a reaction involving ketones, nitro-olefins, and diester acetylenedicarboxylate (B1228247) can construct highly substituted benzene derivatives under mild conditions. nih.gov Another approach uses N-heterocyclic carbene (NHC) catalysis in a three-component reaction of a ketone, acetylenedicarboxylate, and an enal to yield pentasubstituted benzenes. acs.orgnih.gov Such strategies could potentially be adapted to construct the 1,2-diethyl-3-phenylbenzene skeleton in a highly convergent manner. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide rapid access to complex aromatic systems from acyclic precursors. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes in Aromatic Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com In aromatic synthesis, this involves several key considerations:

Safer Solvents : Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.comroyalsocietypublishing.org

Catalysis : Using catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste. numberanalytics.com Photocatalysis, which uses visible light to drive reactions, is an emerging green technique. chemistryviews.org

Renewable Feedstocks : Sourcing starting materials from renewable biomass instead of petrochemicals. numberanalytics.com

Energy Efficiency : Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. indianchemicalsociety.com

For example, greener Friedel-Crafts acylation methods have been developed that are metal- and halogen-free or that work in solvent-free conditions. organic-chemistry.org Similarly, the use of water as a solvent for transition-metal-catalyzed reactions represents a significant step toward more sustainable chemical manufacturing. indianchemicalsociety.com Applying these principles to the synthesis of 1,2-Diethyl-3-phenylbenzene would involve choosing catalytic routes, minimizing the use of hazardous reagents and solvents, and designing the synthetic sequence to be as efficient as possible.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1,2 Diethyl 3 Phenylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. longdom.org By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a complete picture of the molecular connectivity can be assembled. organicchemistrydata.org

The ¹H NMR spectrum of 1,2-Diethyl-3-phenylbenzene would exhibit distinct signals for each unique proton environment. The aromatic region would be complex due to the coupling between the protons on the two benzene (B151609) rings. The protons of the diethyl-substituted ring and the phenyl ring would show characteristic multiplets. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Predicted ¹H NMR Data for 1,2-Diethyl-3-phenylbenzene:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | ~7.2-7.6 | Multiplet | 5H |

| Diethylphenyl-H | ~7.0-7.3 | Multiplet | 3H |

| -CH₂- (Ethyl) | ~2.5-2.8 | Quartet | 4H |

Note: Predicted values are based on typical ranges for similar structural motifs. researchgate.netacs.org

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. hmdb.ca Decoupling techniques are typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. organicchemistrydata.org The spectrum would show distinct signals for the quaternary carbons, the CH carbons of the aromatic rings, and the CH₂ and CH₃ carbons of the ethyl groups.

Predicted ¹³C NMR Data for 1,2-Diethyl-3-phenylbenzene:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Ar-C (ipso-carbons) | ~138-145 |

| CH Ar-C | ~125-130 |

| -CH₂- (Ethyl) | ~25-30 |

Note: Predicted values are based on data for similar compounds like 1,2-diethylbenzene (B43095) and 1,3-diethylbenzene (B91504). chemicalbook.comchemicalbook.comacs.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. oxinst.com Cross-peaks in the COSY spectrum would confirm the connectivity within the ethyl groups (between -CH₂- and -CH₃ protons) and among the protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl groups and aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the ethyl groups and the benzene ring, and the connection between the two aromatic rings, by observing correlations between the ethyl protons and the aromatic carbons, and between the protons on one ring and the carbons of the other.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uomustansiriyah.edu.iq For 1,2-Diethyl-3-phenylbenzene (C₁₆H₁₈), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of ethyl and methyl radicals, which is characteristic for alkylbenzenes. libretexts.orgmsu.edu

Predicted Fragmentation Pattern for 1,2-Diethyl-3-phenylbenzene:

| m/z Value | Possible Fragment | Significance |

|---|---|---|

| 210 | [C₁₆H₁₈]⁺ | Molecular Ion (M⁺) |

| 195 | [M - CH₃]⁺ | Loss of a methyl radical |

| 181 | [M - C₂H₅]⁺ | Loss of an ethyl radical (likely a prominent peak) |

| 165 | [M - 2CH₃ + H]⁺ or [M - C₂H₅ - CH₃ + H]⁺ | Loss of substituents |

Note: The exact relative intensities would depend on the ionization energy and the specific mass spectrometer used. researchgate.netmiamioh.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. acs.orgmt.com

Infrared (IR) Spectroscopy : The IR spectrum of 1,2-Diethyl-3-phenylbenzene would show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups would be observed just below 3000 cm⁻¹. nist.govnist.govnist.gov Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene rings. spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy would also reveal the characteristic vibrations. Aromatic ring stretching modes are often strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.

Key Vibrational Frequencies for 1,2-Diethyl-3-phenylbenzene:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1620-1450 | IR, Raman |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

If a suitable single crystal of 1,2-Diethyl-3-phenylbenzene can be grown, X-ray diffraction provides the most definitive structural information. bohrium.com This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. nih.govjst.go.jpeurjchem.com This would confirm the substitution pattern on the benzene rings and reveal the conformational preferences of the ethyl and phenyl groups. The structure of related terphenyl and substituted benzene derivatives have been successfully determined using this method. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of 1,2 Diethyl 3 Phenylbenzene

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In 1,2-diethyl-3-phenylbenzene, the regioselectivity of EAS is determined by the cumulative directing effects of the two ethyl groups and the phenyl substituent.

Regioselectivity: All three substituents—the two ethyl groups and the phenyl group—are classified as activating groups and ortho-, para-directors for electrophilic aromatic substitution. libretexts.orgwikipedia.org The ethyl groups are electron-donating through induction and hyperconjugation, while the phenyl group is generally considered an inductively withdrawing group (-I) due to the higher electronegativity of its sp2 hybridized carbons, but a resonance donating group (+M) because its π-system can donate electron density. wikipedia.org The resonance effect typically dominates, making the phenyl group an activator and an ortho-, para-director. stackexchange.com

The central benzene (B151609) ring has three available positions for substitution: C4, C5, and C6.

Attack at C4: This position is ortho to the phenyl group at C3 and meta to the ethyl group at C2.

Attack at C5: This position is para to the ethyl group at C2 and meta to both the ethyl group at C1 and the phenyl group at C3.

Attack at C6: This position is ortho to the ethyl group at C1 and para to the phenyl group at C3.

Considering these influences, substitution is strongly favored at positions C4 and C6, which are activated by the ortho and para influence of the powerful phenyl director and also activated by one of the ethyl groups. The C5 position is less activated. Steric hindrance from the adjacent ethyl and phenyl groups will significantly impact the accessibility of the C4 position. The C6 position, being less sterically encumbered, is a likely primary site for substitution.

A study on the electrophilic protonation of p-terphenyl (B122091) showed that attack on the terminal rings is preferred over the central ring, and within the terminal rings, the para and ortho positions are most reactive. stackexchange.com By analogy, in 1,2-diethyl-3-phenylbenzene, substitution on the terminal phenyl ring is also a possibility, primarily at its ortho and para positions. However, the central ring is significantly activated by two alkyl groups, making it a competitive site for substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Electrophile (E+) | Position of Substitution | Activating Influences | Steric Hindrance | Predicted Major Product(s) |

|---|---|---|---|---|

| Nitration (NO₂⁺) | C6 | para to Phenyl, ortho to Ethyl | Moderate | 1,2-Diethyl-5-nitro-3-phenylbenzene |

| C4 | ortho to Phenyl, meta to Ethyl | High | 1,2-Diethyl-4-nitro-3-phenylbenzene (minor) | |

| Bromination (Br⁺) | C6 | para to Phenyl, ortho to Ethyl | Moderate | 5-Bromo-1,2-diethyl-3-phenylbenzene |

| Friedel-Crafts Acylation | C6 | para to Phenyl, ortho to Ethyl | High (bulky electrophile) | 1-(3,4-Diethyl-5-phenylphenyl)ethan-1-one |

Kinetics: The rate of electrophilic aromatic substitution is enhanced by electron-donating groups. lkouniv.ac.in Since 1,2-diethyl-3-phenylbenzene possesses three activating groups (two ethyl, one phenyl), its central benzene ring is significantly more electron-rich than benzene itself. Consequently, it is expected to undergo electrophilic substitution reactions, such as nitration or halogenation, at a considerably faster rate than benzene. lkouniv.ac.in The rate-determining step is the formation of the arenium ion (sigma complex), and the electron-donating substituents stabilize this positively charged intermediate, lowering the activation energy of the reaction. libretexts.org

Reactions Involving Alkyl Side Chains: Oxidation, Functionalization, and Chain Elongation

The two ethyl groups on the benzene core are reactive sites, particularly at their benzylic positions.

Oxidation: Alkyl groups attached to an aromatic ring can be oxidized at the benzylic carbon. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the ethyl groups to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. lumenlearning.comlibretexts.org In 1,2-diethyl-3-phenylbenzene, both ethyl groups have two benzylic hydrogens, making them susceptible to this reaction. Depending on the stoichiometry of the oxidizing agent, either one or both ethyl groups could be converted to carboxylic acids. The complete oxidation of both side chains would yield 3-phenylphthalic acid.

Functionalization: The benzylic positions of the ethyl groups are also susceptible to free-radical halogenation. For instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, selective bromination at the benzylic carbon can be achieved to yield 1-(1-bromoethyl)-2-ethyl-3-phenylbenzene and/or 2-(1-bromoethyl)-1-ethyl-3-phenylbenzene. libretexts.org This benzylic bromide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution or elimination reactions.

Chain Elongation: Further modification of the alkyl side chains, such as chain elongation, can be accomplished through multi-step synthetic sequences. For example, conversion of the ethyl group to a bromoethyl derivative (as described above) allows for the formation of a Grignard reagent. This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, or epoxides, to extend the carbon chain.

Potential Side-Chain Reactions

| Reagent(s) | Reaction Type | Potential Product(s) |

|---|---|---|

| KMnO₄, H⁺, heat | Benzylic Oxidation | 2-Ethyl-3-phenylbenzoic acid; 3-Phenylphthalic acid |

| N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromination | 1-(1-Bromoethyl)-2-ethyl-3-phenylbenzene |

| 1. Mg, Et₂O; 2. CO₂; 3. H₃O⁺ (from bromo derivative) | Grignard Carboxylation | 2-(2-Ethyl-3-phenylphenyl)propanoic acid |

Reactivity of the Phenyl Substituent and its Influence on the Benzene Core

The phenyl substituent at the C3 position is not merely a passive spectator group; it is itself a reactive aromatic ring and it electronically influences the central benzene core.

Reactivity of the Phenyl Group: The phenyl substituent can undergo electrophilic aromatic substitution independently. The large 1,2-diethylphenyl group attached to it acts as an ortho-, para-director. Therefore, electrophilic attack on the terminal phenyl ring would be directed to the positions ortho and para to the point of attachment to the central ring. Steric hindrance from the rest of the molecule would likely favor substitution at the para position of this phenyl ring.

Influence on the Benzene Core: The phenyl group exerts a dual electronic effect on the central benzene ring to which it is attached.

Inductive Effect (-I): Due to the higher s-character of sp² hybridized carbons compared to sp³ carbons, the phenyl group is electron-withdrawing by induction. wikipedia.org

Resonance Effect (+M): The π system of the phenyl group is in conjugation with the π system of the central benzene ring. This allows for delocalization of electron density from the phenyl group into the central ring, a resonance-donating effect. wikipedia.org

Typically, the resonance effect is stronger than the inductive effect, leading to a net activation of the benzene core towards electrophilic attack. This resonance stabilization is most effective at the ortho and para positions relative to the phenyl substituent, reinforcing its role as an ortho, para-director.

Mechanistic Pathways of Key Transformations (e.g., Free Radical Reactions, Carbocation Rearrangements)

Understanding the mechanistic pathways is crucial for predicting products and controlling reaction outcomes.

Free Radical Reactions: The benzylic functionalization of the ethyl side chains proceeds via a free radical mechanism. For example, benzylic bromination with NBS involves three key stages: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.com

Initiation: A radical initiator (e.g., light or peroxide) generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a benzylic hydrogen from one of the ethyl groups. This is the rate-limiting step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a molecule of Br₂ (present in equilibrium with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction is terminated when two radicals combine. youtube.com

The resonance stabilization of the benzylic radical intermediate explains the high selectivity for reaction at this position.

Carbocation Rearrangements: Reactions that generate a carbocation intermediate on the side chain can be subject to rearrangements to form a more stable carbocation. libretexts.org While 1,2-diethyl-3-phenylbenzene itself would not typically form a carbocation directly, a related precursor, such as 1-(2-ethyl-3-phenylphenyl)ethanol, could. Upon protonation of the alcohol and loss of water, a secondary benzylic carbocation is formed. This carbocation is already resonance-stabilized. However, if a neighboring carbon possesses a group that can migrate to yield an even more stable carbocation (e.g., a tertiary carbocation), a rearrangement may occur. periodicchemistry.commasterorganicchemistry.com Common rearrangements include 1,2-hydride shifts and 1,2-alkyl shifts. periodicchemistry.com In this specific system, the secondary benzylic carbocation is quite stable, making further rearrangement less likely unless a significantly more stable structure can be formed.

Catalytic Conversions and Their Application to 1,2-Diethyl-3-phenylbenzene

Catalysis offers efficient and selective routes for transforming organic molecules.

Catalytic Oxidation: While strong stoichiometric oxidants can be used, catalytic methods are often preferred for their milder conditions and higher selectivity. For instance, cerium oxide-based catalysts have been shown to be effective for the selective oxidation of the sp³ C-H bonds in ethylbenzene (B125841) to acetophenone. rsc.org Similar systems could potentially be applied to selectively oxidize one or both ethyl groups of 1,2-diethyl-3-phenylbenzene to the corresponding ketones.

Dehydrogenative Cyclization (Scholl Reaction): The Scholl reaction is an intramolecular oxidative C-C bond formation used to synthesize polycyclic aromatic hydrocarbons from biaryl or terphenyl precursors, typically using a Lewis acid like FeCl₃ and an oxidant. researchgate.net While the substitution pattern of 1,2-diethyl-3-phenylbenzene does not lend itself to the classic intramolecular cyclization to form a triphenylene, related catalytic dehydrogenation reactions could potentially lead to the formation of new rings if other aromatic groups were present in the molecule. The mechanism often involves the formation of an arenium ion intermediate. researchgate.net

Catalytic Hydrogenation: The aromatic rings in 1,2-diethyl-3-phenylbenzene can be reduced to their corresponding cycloalkane structures through catalytic hydrogenation. This typically requires a metal catalyst such as platinum, palladium, or rhodium under hydrogen pressure. The reaction conditions (temperature, pressure, catalyst choice) can be tuned to control the extent of reduction, potentially allowing for the selective hydrogenation of one ring over the other.

Cross-Coupling Reactions: If 1,2-diethyl-3-phenylbenzene is first functionalized, for example by halogenation of one of the aromatic rings, it can then serve as a substrate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the attachment of a wide variety of other molecular fragments, greatly expanding its synthetic utility.

Future Research Directions and Unexplored Avenues for 1,2 Diethyl 3 Phenylbenzene

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of polysubstituted benzenes is a central theme in organic chemistry, yet many existing methods are hampered by issues of regioselectivity, limited substrate scope, or poor atom economy. acs.orgjove.com Future research should prioritize the development of more efficient and sustainable methods to construct the 1,2-Diethyl-3-phenylbenzene core.

Tandem cyclization and benzannulation reactions offer a powerful strategy for rapidly building complex benzene (B151609) skeletons from acyclic precursors in an atom-economical manner. jove.comresearchgate.net These methods often reduce the number of synthetic steps and improve regioselectivity compared to classical approaches. rsc.org One promising avenue is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes, a well-established method for creating substituted benzenes. researchgate.netacs.org Research could focus on designing specific transition metal complexes that regioselectively catalyze the cyclotrimerization of appropriate alkyne building blocks to yield 1,2-Diethyl-3-phenylbenzene.

Another key area is the advancement of multicomponent reactions (MCRs). niscpr.res.in MCRs, where three or more reactants combine in a single operation, are inherently atom-economical and efficient. niscpr.res.in Developing a one-pot MCR that assembles 1,2-Diethyl-3-phenylbenzene from simple, readily available starting materials would represent a significant synthetic advancement. Microwave-assisted, solvent-free MCRs are particularly attractive for their environmental benefits and potential for high yields. niscpr.res.in

Persulfate-promoted benzannulation of α,β-unsaturated compounds and alkynes in water presents a sustainable, metal-free alternative that warrants further investigation for synthesizing complex benzene derivatives. jove.com

Table 1: Comparison of Modern Synthetic Strategies for Polysubstituted Benzenes

| Synthetic Strategy | Key Advantages | Potential for 1,2-Diethyl-3-phenylbenzene Synthesis | Relevant Research Areas |

| [2+2+2] Cycloaddition | High atom economy, direct formation of the benzene ring. researchgate.netacs.org | Requires development of highly regioselective catalysts for the specific assembly of precursors. | Catalyst design, alkyne synthesis. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity. niscpr.res.in | Designing a convergent one-pot reaction from simple acyclic starting materials. | Reaction discovery, solvent-free methods. |

| Benzannulation Reactions | Reduces steps, good regioselectivity, flexible substitution patterns. rsc.orgjove.com | Adapting existing protocols (e.g., persulfate-promoted) to the required substitution pattern. | Metal-free catalysis, green chemistry. |

| Tandem Reactions | Rapid construction of complexity, high atom economy. acs.org | Designing a cascade sequence (e.g., vinylogous Michael addition followed by cyclization). | Catalyst development, reaction engineering. |

Exploration of Novel Catalytic Systems for Derivatization

Once the 1,2-Diethyl-3-phenylbenzene scaffold is synthesized, its further functionalization is crucial for exploring its potential applications. Future research must focus on novel catalytic systems that can selectively modify the molecule.

The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis. rsc.org Developing catalysts, particularly those based on abundant metals like iron (Fe) and manganese (Mn), for the selective C(sp²)-H functionalization of the arene core or C(sp³)-H bonds of the ethyl substituents would be a significant breakthrough. udg.edu Such methods avoid the need for pre-functionalized substrates, making the synthetic process more efficient. udg.edu

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for constructing various organic molecules, including polysubstituted benzenes via benzannulation reactions. rsc.orgacs.orgresearchgate.net Exploring NHC-catalyzed derivatization of the 1,2-Diethyl-3-phenylbenzene core could unlock new reaction pathways under mild, metal-free conditions. researchgate.net

Furthermore, late transition metals like palladium are central to numerous cross-coupling reactions. tcichemicals.commdpi.com Research into palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) using 1,2-Diethyl-3-phenylbenzene derivatives would enable the introduction of a wide array of functional groups, expanding its chemical space for material and medicinal applications. mdpi.comjeolusa.com The development of catalysts that can differentiate between the various C-H bonds on the molecule will be critical for achieving high regioselectivity. udg.edu

Integration of Advanced Machine Learning and AI in Computational Design and Prediction

The convergence of artificial intelligence (AI) and chemistry offers unprecedented opportunities to accelerate the discovery and design of new molecules and materials. arxiv.org For 1,2-Diethyl-3-phenylbenzene, AI and machine learning (ML) can be transformative.

ML models can be trained on large datasets to predict a wide range of molecular properties, from fundamental characteristics like aromaticity to complex behaviors in chemical reactions. acs.orgresearchgate.net Such models could predict the electronic, optical, and physical properties of novel derivatives of 1,2-Diethyl-3-phenylbenzene before they are synthesized, guiding experimental efforts toward the most promising candidates. numberanalytics.comcore.ac.uk For instance, quantitative structure-property relationship (QSPR) models can correlate molecular structures with physicochemical properties, enabling property-oriented screening. core.ac.ukmdpi.com

Table 2: Applications of AI/ML in 1,2-Diethyl-3-phenylbenzene Research

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast electronic, optical, and physical properties of new derivatives. arxiv.orgnumberanalytics.com | Prioritizes synthesis efforts on molecules with desired characteristics. |

| Reaction Outcome Prediction | Predict the products of derivatization reactions. acs.org | Reduces experimental workload and accelerates discovery of new compounds. |

| Inverse Design | Generate novel structures based on target properties. spectroscopyonline.com | Enables the creation of bespoke molecules for specific applications. |

| Pathway Elucidation | Map out complex reaction networks for synthesis and upcycling. acs.org | Provides mechanistic insights and identifies optimal synthetic routes. |

Investigation of 1,2-Diethyl-3-phenylbenzene as a Scaffold for Novel Materials with Tailored Properties

Polysubstituted benzenes are fundamental building blocks for a vast array of functional materials. acs.orgniscpr.res.in The unique substitution pattern of 1,2-Diethyl-3-phenylbenzene makes it an intriguing scaffold for creating new materials with properties tailored at the molecular level.

The arrangement of ethyl and phenyl groups influences the molecule's packing in the solid state, its solubility, and its electronic properties. These features are critical in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future work could involve synthesizing polymers or oligomers incorporating the 1,2-Diethyl-3-phenylbenzene unit and evaluating their charge transport, photophysical, and morphological properties.

The functionalization of the phenyl ring or the benzene core could lead to liquid crystals, where the specific shape and polarity of the molecule dictate the mesophase behavior. Moreover, incorporating this scaffold into larger polycyclic aromatic hydrocarbons (PAHs) could yield materials with interesting photoluminescent properties for sensor or imaging applications. rsc.org Research into rare earth metal-organic frameworks (RE-MOFs) using ligands derived from 1,2-Diethyl-3-phenylbenzene could produce materials with unique luminescent properties for pollutant monitoring or catalysis. mdpi.com

Study of Interactions with Nanomaterials and Advanced Composite Formulations

The interface between organic molecules and nanomaterials is a rapidly growing field of research. The aromatic nature of 1,2-Diethyl-3-phenylbenzene makes it an ideal candidate for studying interactions with carbon nanomaterials like graphene and carbon nanotubes (CNTs). rsc.orgnih.gov

Future studies should employ a combination of experimental techniques and molecular dynamics simulations to understand the non-covalent interactions, such as π-π stacking and hydrophobic interactions, between 1,2-Diethyl-3-phenylbenzene and nanomaterial surfaces. rsc.orgnih.gov The ethyl groups may influence the orientation and binding energy of the molecule on the surface compared to unsubstituted phenylbenzene. These interactions are fundamental to developing advanced composite materials where the organic molecule acts as a dispersant, compatibilizer, or functional additive.

Similarly, investigating the interaction with gold nanoparticles (GNPs) is another promising avenue. rsc.org Aromatic compounds can adsorb onto GNP surfaces, and understanding the nature of this interaction is crucial for applications in catalysis, sensing, and nanomedicine. rsc.orguva.es Theoretical studies can elucidate preferred adsorption modes and the extent of electron transfer between the molecule and the nanoparticle, providing design principles for functional nanoparticle-based systems. rsc.org The findings could guide the formulation of advanced composites where 1,2-Diethyl-3-phenylbenzene modulates the properties of the nanomaterial for specific technological applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-diethyl-3-phenylbenzene with high purity?

- Methodology : A two-step Friedel-Crafts alkylation is typically employed. First, ethylation of benzene using ethyl chloride in the presence of AlCl₃ as a catalyst generates diethylbenzene intermediates. Subsequent phenyl group introduction via Suzuki-Miyaura cross-coupling with phenylboronic acid under palladium catalysis ensures regioselectivity at the 3-position . Purity is confirmed via GC-MS and HPLC (≥99% purity threshold).

Q. How can researchers characterize the thermodynamic properties of 1,2-diethyl-3-phenylbenzene?

- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and reaction calorimetry to measure ΔrH° (enthalpy of reaction). Compare experimental boiling points (Tboil) with NIST-reported values for validation . Gas-phase ion clustering data (via mass spectrometry) can resolve ambiguities in molecular stability under varying conditions .

Q. What safety protocols are critical for handling 1,2-diethyl-3-phenylbenzene in laboratory settings?

- Methodology : Implement OSHA-approved fume hoods for vapor containment, given ethylbenzene derivatives' neurotoxic potential . Pair PPE (nitrile gloves, lab coats) with real-time gas sensors to monitor airborne concentrations. Refer to ALADDIN safety sheets for spill management using inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in catalytic systems be resolved?

- Methodology : Cross-validate kinetic data (e.g., turnover frequency) using multiple techniques:

- Electrochemical impedance spectroscopy to assess electron transfer efficiency.

- In situ FTIR to track intermediate species during reactions.

Discrepancies often arise from solvent polarity effects or catalyst poisoning; replicate experiments in anhydrous toluene vs. DMF to isolate variables .

Q. What computational approaches best predict the compound’s interaction with aromatic hydrocarbon receptors?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model π-π stacking interactions. Validate with molecular dynamics simulations (AMBER force field) to assess binding affinities in lipid bilayer systems . Compare results with crystallographic data from analogous ligands (e.g., 1,2-bis(diphenylphosphino)benzene derivatives) .

Q. How can researchers optimize the compound’s stability in photochemical applications?

- Methodology : Conduct accelerated UV degradation studies (ISO 4892-3) with controlled irradiance (0.5 W/m² at 340 nm). Use LC-QTOF-MS to identify photodegradants (e.g., quinone derivatives). Stabilization strategies include adding radical scavengers (e.g., TEMPO) or encapsulating in β-cyclodextrin .

Data Analysis and Validation

Q. What strategies ensure reproducibility in measuring the compound’s free energy of reaction (ΔrG°)?

- Methodology : Standardize reaction conditions (25°C, 1 atm) and use high-purity solvents (HPLC-grade). Validate via isothermal titration calorimetry (ITC) and compare with computational ΔrG° values from Gaussian software. Discrepancies >5% warrant re-evaluation of solvent entropy contributions .

Q. How should researchers address inconsistencies in NMR spectral assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.